Molecular Weight Advantage of 5-Chloro Over 5-Bromo Analog for Lead Optimization
The 5-chloro analog (MW: 198.53) provides a 44.45 g/mol molecular weight reduction compared with the 5-bromo analog (MW: 242.98) , while maintaining the halogen substituent required for cross-coupling and nucleophilic substitution reactivity. This MW difference directly impacts downstream drug-like properties, as higher molecular weight generally correlates with poorer oral bioavailability and membrane permeability. The chloro analog retains sufficient leaving-group capacity for Suzuki–Miyaura and Buchwald–Hartwig couplings while avoiding the excessive steric bulk and heavier mass of the bromo derivative.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 198.53 |
| Comparator Or Baseline | 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one: 242.98 |
| Quantified Difference | 44.45 g/mol lower (18.3% reduction) |
| Conditions | Calculated from molecular formula C₅H₂ClF₃N₂O vs C₅H₂BrF₃N₂O |
Why This Matters
For medicinal chemistry programs operating under Lipinski's Rule of Five constraints, the 44.45 g/mol MW advantage of the chloro analog preserves more design space for appendage addition before exceeding the MW <500 Da threshold.
